
2,3,5,6-Tetrabromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrabromopyridine is a brominated derivative of pyridine, characterized by the presence of four bromine atoms at the 2, 3, 5, and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrabromopyridine can be synthesized through several methods, including:
Bromination of Pyridine: This method involves the direct bromination of pyridine using bromine in the presence of a catalyst such as iron(II) bromide.
Use of Phosphorus Pentabromide:
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrabromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino, mercapto, or alkyl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated pyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium sulfide, thiols, or amines are commonly used in substitution reactions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst are used for reduction reactions.
Major Products:
Scientific Research Applications
2,3,5,6-Tetrabromopyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrabromopyridine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes .
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine: Similar to 2,3,5,6-tetrabromopyridine but with chlorine atoms instead of bromine.
2,3,5,6-Tetrafluoropyridine: Contains fluorine atoms at the same positions.
2,3,5,6-Tetraiodopyridine: Contains iodine atoms at the same positions.
Uniqueness: this compound is unique due to the specific reactivity imparted by the bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms.
Properties
IUPAC Name |
2,3,5,6-tetrabromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr4N/c6-2-1-3(7)5(9)10-4(2)8/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDMUPVBSHNGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
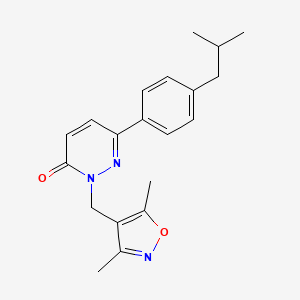


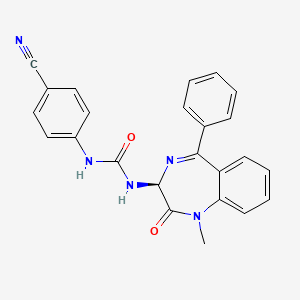
![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2668871.png)
![4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2668872.png)

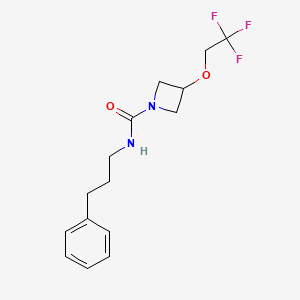
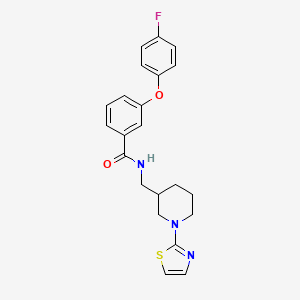
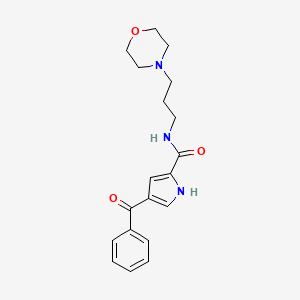
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)
![2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2668882.png)

